molecular formula C18H26N2O3 B14800727 tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

Cat. No.: B14800727
M. Wt: 318.4 g/mol
InChI Key: CEDVAXOUBFPERN-HOTGVXAUSA-N
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Description

Chemical Structure and Properties
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazine scaffold. The molecule contains a benzyl substituent at the 4-position and a tert-butyl carbamate (Boc) protecting group at the 6-position. Its molecular formula is C₁₈H₂₆N₂O₃, with a molecular weight of 318.41 g/mol and a CAS number of 138027-01-7 . Key physicochemical properties include a predicted density of 1.139 g/cm³, boiling point of 416.1°C, and pKa of 7.37, indicating moderate basicity .

Such compounds are frequently employed as intermediates in medicinal chemistry, particularly for antimicrobial agents like quinolones, where the bicyclic core enhances target binding and metabolic stability .

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl (4aS,7aS)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m0/s1

InChI Key

CEDVAXOUBFPERN-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of α-aminoalkylnaphthols or phenols with tertiary amines under visible light-promoted conditions. This reaction is catalyst-free and utilizes aerial oxygen as the oxidant, making it an environmentally friendly approach . The reaction typically takes place in dimethyl sulfoxide (DMSO) solvent at room temperature, resulting in the formation of the oxazine ring via α-C–H activation and new C–O bond formation .

Chemical Reactions Analysis

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The oxazine ring structure allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The presence of the benzyl and tert-butyl groups can enhance the compound’s binding affinity and specificity, leading to targeted biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry significantly influences its properties and applications. Key stereoisomers include:

Compound Name Configuration CAS Number Molecular Weight (g/mol) Key Differences
cis-tert-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate (4aS,7aS) 138027-01-7 318.41 Higher predicted solubility due to cis-configuration
trans-tert-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate (4aR,7aR) 1932337-68-2 228.29 Trans configuration may reduce steric hindrance in synthetic applications

The cis isomer (target compound) is prioritized in pharmacological studies due to its compatibility with enzyme active sites, whereas the trans isomer is more commonly used as a synthetic intermediate .

Structural Analogues with Modified Scaffolds

Several bicyclic derivatives share structural similarities but differ in ring systems or substituents:

Compound Name Key Structural Variation Molecular Formula Pharmacological Relevance
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride Diazabicyclo[3.2.1]octane scaffold C₁₁H₂₁ClN₂O₂ Used as a rigid scaffold for CNS-targeting drugs due to enhanced blood-brain barrier penetration
(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate Pyrrolo-pyridine core C₁₂H₂₂N₂O₂ Demonstrates improved metabolic stability in antiviral drug candidates
tert-Butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate Chlorosulfonyl substituent C₁₂H₂₁ClN₂O₄S Acts as a reactive intermediate for sulfonamide-based inhibitors

Pharmacologically Active Derivatives

The compound’s benzyl and Boc groups are often modified to enhance bioactivity:

  • Antimicrobial Derivatives: A related octahydropyrrolo[3,4-b]pyridine derivative (CAS 1523571-18-7) is used in quinolone antibiotics, showing 4–64× greater activity against Chlamydia trachomatis compared to ciprofloxacin .
  • Enzyme Inhibitors: Analogues like (3aS,6aS)-5-(1H-benzotriazole-5-carbonyl)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate (Compound 24 in ) exhibit nanomolar inhibition of autotaxin, a therapeutic target in fibrosis and cancer .

Physicochemical and Commercial Comparison

Compound Name Solubility (Predicted) Commercial Availability Key Applications
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate Low (logP ~3.5) Discontinued (CymitQuimica) Medicinal chemistry intermediate
Cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride High (salt form) Available (WuXi AppTec) Preclinical drug development
tert-Butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate Moderate Limited stock (ChemBridge) Asymmetric synthesis

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